A Technical Guide to 5'-Ethylcarboxamido-2',3'-isopropylidene adenosine: Synthesis, Properties, and Pharmacological Applications of its Active Form, NECA
A Technical Guide to 5'-Ethylcarboxamido-2',3'-isopropylidene adenosine: Synthesis, Properties, and Pharmacological Applications of its Active Form, NECA
Prepared by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine, a pivotal intermediate in nucleoside chemistry. While possessing limited direct biological activity due to its protective isopropylidene group, this compound is the direct precursor to 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent and widely utilized non-selective adenosine receptor agonist. This document details the chemical properties and synthesis of the protected intermediate, explains the critical deprotection step to yield the active compound NECA, and provides a comprehensive overview of NECA's pharmacology, mechanism of action, and key experimental applications. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights, offering detailed protocols, quantitative data summaries, and visual workflows to facilitate its practical application in the laboratory.
Introduction: The Strategic Role of Protecting Groups in Nucleoside Chemistry
The selective chemical modification of nucleosides is a cornerstone of medicinal chemistry, essential for developing novel therapeutics and molecular probes.[1] A primary challenge lies in the multiple reactive hydroxyl groups on the ribose sugar, which can interfere with desired chemical transformations. The use of protecting groups to temporarily mask these reactive sites is a fundamental strategy to achieve regioselectivity.
The 2',3'-isopropylidene group is an invaluable tool in this context, effectively protecting the cis-diol of the ribose moiety in adenosine.[2] This strategic protection directs modifications to the 5'-hydroxyl position, enabling the synthesis of a vast array of adenosine analogs. 5'-ethylcarboxamido-2',3'-isopropylidene adenosine exemplifies this strategy perfectly. It serves as a stable, characterizable intermediate that, upon removal of the isopropylidene group, yields the pharmacologically critical agent, NECA. Understanding the chemistry of this protected form is therefore essential for any researcher working with its highly active counterpart.
Chemical Structure and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine is crucial for its synthesis, purification, and handling.
| Property | Value | Reference(s) |
| CAS Number | 39491-53-7 | [3][4][5] |
| Molecular Formula | C₁₅H₂₀N₆O₄ | [3][5] |
| Molecular Weight | 348.36 g/mol | [3] |
| IUPAC Name | CCNC([C@H]1OC2OC(O[C@@H]12)(C)C)=O | [3] |
| Appearance | Solid, pale yellow solid | [3][5] |
| Melting Point | 200-202 °C | [3][4] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol. | [3][4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months. | [3] |
Synthesis and Characterization
The synthesis of 5'-ethylcarboxamido-2',3'-isopropylidene adenosine is a multi-step process that leverages the stability of the isopropylidene protecting group to achieve selective modification at the 5'-position. The general strategy involves the oxidation of the 5'-hydroxyl of 2',3'-O-isopropylideneadenosine to a carboxylic acid, followed by amidation.
Expert Insight: Causality Behind the Synthetic Route
The choice to start with adenosine and protect the 2' and 3' hydroxyls with an isopropylidene group is a classic and efficient strategy. This acetal is stable under basic and neutral conditions, allowing for a wide range of subsequent reactions at the 5'-position. The oxidation to a carboxylic acid at the 5'-position creates a versatile functional group that can be readily converted to an amide. The final amidation with ethylamine is a straightforward nucleophilic acyl substitution, directly yielding the target molecule. This route is reliable and uses readily available starting materials.[1][2]
Experimental Protocol: Synthesis of 5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
This protocol is adapted from established synthetic methodologies.[5]
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine-5'-uronic acid
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This intermediate is typically prepared by the oxidation of 2',3'-O-isopropylideneadenosine. Various oxidizing agents can be used, often involving a protected purine ring to prevent side reactions. For the purpose of this protocol, we assume the starting availability of the uronic acid.
Step 2: Formation of the Acid Chloride
-
Chill 30 mL of thionyl chloride to 0 °C in a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the chilled thionyl chloride, add 9.4 g (0.03 mol) of 2',3'-O-Isopropylideneadenosine-5'-uronic acid in small portions with stirring.
-
Add 5 drops of anhydrous N,N-Dimethylformamide (DMF) to catalyze the reaction.
-
Slowly warm the mixture to 50 °C and maintain for 1.5 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Remove the excess thionyl chloride under reduced pressure. Wash the residue several times with anhydrous diethyl ether to remove residual impurities. The resulting solid is the acid chloride intermediate.
Step 3: Amidation with Ethylamine
-
Dissolve the crude acid chloride residue in 100 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 39.4 mL of ethylamine in 70 mL of anhydrous DCM.
-
Slowly add the ethylamine solution to the stirred, cooled acid chloride solution.
-
Maintain the reaction at 0 °C for 1 hour. Monitor reaction completion by TLC (e.g., using a mobile phase of ethyl acetate/DCM/methanol 8:1.5:0.5).
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by recrystallization from a mixture of DCM and diethyl ether to yield the final product as a pale yellow solid.
Visualization: Synthesis Workflow
Caption: Synthetic workflow for 5'-ethylcarboxamido-2',3'-isopropylidene adenosine.
The Active Compound: 5'-(N-Ethylcarboxamido)adenosine (NECA)
The isopropylidene group, while essential for synthesis, sterically hinders the molecule from effectively binding to adenosine receptors. To unmask the pharmacologically active compound, this protecting group must be removed.
Experimental Protocol: Deprotection of the Isopropylidene Group
This protocol outlines a standard acidic hydrolysis method for removing the isopropylidene group.[1][2]
-
Dissolve the 5'-ethylcarboxamido-2',3'-isopropylidene adenosine derivative in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature for 1-3 hours. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting crude product, 5'-(N-Ethylcarboxamido)adenosine (NECA), can be purified by recrystallization or silica gel chromatography as needed.
The deprotected product, NECA, is a high-affinity, non-selective adenosine receptor agonist and is the compound used in nearly all pharmacological studies.[6]
Pharmacology and Mechanism of Action of NECA
NECA exerts its biological effects by binding to and activating all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[7] These receptors are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
Receptor Binding Affinity
The binding affinity of NECA for the human adenosine receptor subtypes highlights its potent and broad-spectrum activity. A lower inhibition constant (Kᵢ) value indicates a higher binding affinity.[7]
| Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) | G-Protein Coupling | Reference(s) |
| A₁ | 14 nM | - | Gᵢ/ₒ | [7] |
| A₂ₐ | 20 nM | - | Gₛ | [7] |
| A₂ₑ | - | 2.4 µM | Gₛ | [7] |
| A₃ | 6.2 nM | - | Gᵢ/ₒ | [7] |
Signaling Pathways
The activation of adenosine receptors by NECA initiates signaling cascades that modulate the activity of adenylyl cyclase (AC), thereby altering intracellular levels of cyclic AMP (cAMP).[7]
-
A₁ and A₃ Receptors (Gᵢ/ₒ coupled): Upon activation by NECA, the inhibitory G-proteins (Gᵢ/ₒ) are engaged. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This reduces the activity of downstream effectors like Protein Kinase A (PKA).[7]
-
A₂ₐ and A₂ₑ Receptors (Gₛ coupled): Activation of these receptors engages the stimulatory G-protein (Gₛ). This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA and other downstream targets.[8][9]
Visualization: NECA-Mediated Adenosine Receptor Signaling
Caption: Signaling pathways activated by NECA at Gᵢ- and Gₛ-coupled adenosine receptors.
Experimental Applications and Methodologies
Due to its high affinity across multiple receptor subtypes, NECA is an invaluable pharmacological tool for probing the function of the adenosine system. It is often used as a reference compound or a non-selective agonist to elicit a global adenosine-mediated response.
Expert Insight: Why Use a Non-Selective Agonist?
While selective agonists are crucial for dissecting the role of a single receptor subtype, a non-selective agonist like NECA is essential for several reasons. It can be used to confirm the presence of functional adenosine receptors in a tissue or cell line before moving to more selective compounds. It is also used in competitive binding assays to determine the affinity and selectivity of new, unknown ligands. Its potent, broad-spectrum activity makes it a reliable positive control.
Experimental Protocol: Competitive Radioligand Binding Assay
This general protocol describes how to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from an adenosine receptor.[7]
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, or A₃).
-
Radiolabeled ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ).
-
Unlabeled competitor: NECA (as a reference) or a test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues recombinantly expressing the target adenosine receptor subtype.
-
Incubation Setup: In microtiter plates, set up triplicate wells for:
-
Total Binding: Membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).
-
Competition: Membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
5'-ethylcarboxamido-2',3'-isopropylidene adenosine is a critical molecule in the field of purinergic signaling research, not for its own biological activity, but as the direct and stable precursor to the potent adenosine receptor agonist, NECA. A thorough understanding of its synthesis, purification, and subsequent deprotection is fundamental for any laboratory aiming to study the broad physiological effects mediated by adenosine receptors. NECA remains a gold-standard research tool for validating assay systems, characterizing new ligands, and exploring the global impact of adenosine signaling in diverse biological contexts, from cardiovascular function to neurotransmission.
References
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Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1986). Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes. Molecular Pharmacology, 29(4), 331–346. [Link][10]
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Wikipedia. (2023). 5′-(N-Ethylcarboxamido)adenosine. [Link][6]
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Clancy, J. P., & Rimar, S. (1999). 5-(N-ethylcarboxamido)adenosine desensitizes the A2b-adenosine receptor in lung circulation. American Journal of Physiology-Heart and Circulatory Physiology, 276(6), H1877-H1884. [Link][8]
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Xu, X., et al. (2025). 5′-N-Ethylcarboxamido Adenosine Attenuates Myocardial Ischemia/Reperfusion Injury In Type 2 Diabetic Rats Through A2AR/PKCα/miR-15a Signaling. ResearchGate. [Link][11]
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Figler, R. A., et al. (2014). N-Ethylcarboxamide-Adenosine Increases Glucose 6-Phosphatase Expression and Gluconeogenesis. Journal of Diabetes Mellitus, 4(1), 1-6. [Link][9]
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